7-Methoxy-2-(4-methylphenyl)chromen-4-one

説明

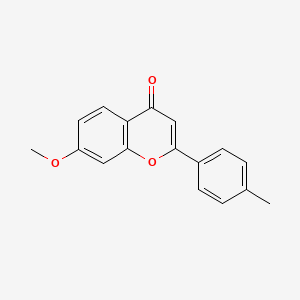

7-Methoxy-2-(4-methylphenyl)chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one (coumarin) backbone with a methoxy group at position 7 and a 4-methylphenyl substituent at position 2 (Figure 1).

特性

IUPAC Name |

7-methoxy-2-(4-methylphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-3-5-12(6-4-11)16-10-15(18)14-8-7-13(19-2)9-17(14)20-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNQAKAHHNLJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

7-メトキシ-2-p-トリル-4H-クロメン-4-オンの合成は、さまざまな合成経路を通じて達成できます。 一般的な方法の1つは、塩基の存在下での2-ヒドロキシアセトフェノンとp-トルアルデヒドの縮合、続いて環化とメチル化を伴います . 工業生産方法には同様の工程が含まれる場合がありますが、大規模合成向けに最適化され、高い収率と純度が確保されます。

化学反応の分析

科学研究への応用

7-メトキシ-2-p-トリル-4H-クロメン-4-オンには、いくつかの科学研究への応用があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 研究により、抗酸化剤および抗炎症剤としての可能性が示されています。

医学: 研究は、がんや神経変性疾患など、さまざまな疾患の治療薬開発における可能性を示しています。

科学的研究の応用

Chemical Applications

Building Block for Synthesis

7-Methoxy-2-(4-methylphenyl)chromen-4-one serves as a crucial building block in organic synthesis. Its structure allows for modifications that lead to the creation of more complex organic molecules. This characteristic is particularly valuable in the development of new compounds with desired properties.

| Application | Description |

|---|---|

| Organic Synthesis | Used to create more complex organic compounds. |

| Material Science | Acts as a precursor for dyes and pigments. |

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound may function as an enzyme inhibitor. Studies have shown its interactions with various biological macromolecules, suggesting potential roles in modulating enzymatic activities.

Antioxidant Properties

The compound exhibits significant antioxidant activity by scavenging free radicals, which helps mitigate oxidative stress. This property is crucial in preventing cellular damage and has implications for aging and chronic diseases.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cells through modulation of signaling pathways and inhibition of key enzymes involved in cell proliferation.

| Biological Activity | Mechanism |

|---|---|

| Antioxidant | Scavenges free radicals, reduces oxidative stress. |

| Anticancer | Induces apoptosis, modulates signaling pathways. |

| Enzyme Inhibition | Interacts with enzymes to inhibit their activity. |

Medical Applications

Therapeutic Properties

The therapeutic potential of this compound is under investigation for various health conditions:

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Cardiovascular Health: Its antioxidant properties may contribute to cardiovascular health by protecting against oxidative damage.

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in the development of new materials. Its unique chemical properties make it suitable for applications in dye and pigment synthesis, enhancing color stability and vibrancy.

Case Studies and Research Findings

- Study on Antioxidant Activity: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of chromone, including this compound, exhibit high antioxidant activity through their ability to scavenge free radicals effectively .

- Enzyme Inhibition Research: Another study revealed that this compound inhibits specific enzymes related to inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

- Anticancer Mechanisms: Research published in Phytochemistry highlighted the ability of this compound to induce apoptosis in cancer cell lines, marking it as a significant candidate for further anticancer drug development .

作用機序

類似化合物の比較

7-メトキシ-2-p-トリル-4H-クロメン-4-オンは、7-メトキシ-2-フェニル-4H-クロメン-4-オンや7-メトキシ-2-メチル-3-フェニル-4H-クロメン-4-オンなどの他のクロモンと比較できます。 これらの化合物は、同様のコア構造を共有していますが、置換基と官能基が異なり、その化学的および生物学的特性にばらつきが生じます.

類似化合物との比較

Substituent Effects on Physicochemical Properties

The biological activity of flavonoids is highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Key Observations :

- Hydrogen Bonding : Hydroxyl groups (e.g., in 7-hydroxy analogs) improve solubility and interaction with biological targets but may reduce metabolic stability .

- Bioactivity : Methoxy groups at position 7 (common in all analogs) correlate with anti-inflammatory and antimicrobial properties, while additional hydroxylation (e.g., 5-OH in genistein derivatives) enhances antioxidant capacity .

Spectral and Crystallographic Comparisons

- NMR Data : The target compound’s ¹H-NMR spectrum would show distinct aromatic protons for the 4-methylphenyl group (δ ~7.2–7.4 ppm) and a singlet for the 7-methoxy group (δ ~3.8 ppm), differing from 4-methoxyphenyl analogs (δ ~6.9–7.1 ppm for aromatic protons) .

生物活性

7-Methoxy-2-(4-methylphenyl)chromen-4-one, a derivative of the chromone family, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of oncology and anti-inflammatory treatments. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against cancer cell lines, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a chromone backbone with a methoxy group at position 7 and a para-methylphenyl substituent at position 2. The unique substitution pattern is believed to influence its biological activity significantly.

Enzyme Modulation

This compound interacts with various molecular targets, modulating enzyme activities that are crucial for cellular functions. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression . This inhibition can lead to reduced inflammatory responses and decreased tumor growth.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells. The results indicate that it induces apoptosis through mechanisms involving DNA fragmentation and modulation of apoptotic markers such as Bcl-2 and P53 .

Antioxidant Properties

In addition to its anticancer effects, this compound displays significant antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative stress, which is a contributing factor in various diseases including cancer.

Cytotoxicity Studies

The cytotoxic activity of this compound was assessed using the MTT assay. The following table summarizes the IC50 values obtained from studies conducted on different cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 68.4 ± 3.9 | Induction of apoptosis |

| HCT-116 | 35.1 | DNA fragmentation |

| HepG2 | Not specified | Potentially similar to MCF-7 |

These findings suggest that the compound has selective cytotoxicity, particularly against breast and colon cancer cells.

Gene Expression Modulation

The treatment of cancer cells with this compound has been shown to alter the expression levels of key apoptotic genes:

| Gene | Effect |

|---|---|

| P53 | Up-regulated |

| Bcl-2 | Down-regulated |

| CDK4 | Down-regulated |

| Bax | Up-regulated |

This modulation indicates a shift towards pro-apoptotic signaling pathways, further supporting its role as an anticancer agent .

Study on Anticancer Efficacy

In a study published in Molecules, researchers synthesized a series of chromone derivatives, including this compound, and evaluated their anticancer properties. The study found that this compound exhibited potent cytotoxicity against MCF-7 and HCT-116 cell lines, outperforming some existing chemotherapeutic agents . The study emphasized the importance of structural modifications in enhancing biological activity.

In Vivo Studies

While most research has focused on in vitro analyses, preliminary in vivo studies are necessary to confirm the therapeutic potential of this compound. Future studies should aim to explore its pharmacokinetics, bioavailability, and overall efficacy in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。